molecular formula C20H24FN3O6S B563876 Danofloxacin-d3 Mesylate CAS No. 1217860-94-0

Danofloxacin-d3 Mesylate

Cat. No. B563876
CAS RN: 1217860-94-0
M. Wt: 456.504
InChI Key: APFDJSVKQNSTKF-MIJXDKMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Danofloxacin-d3 Mesylate is a labelled fluorinated quinolone antibacterial . It is a synthetic fluoroquinolone antimicrobial agent . The non-proprietary designation for Danofloxacin-d3 Mesylate is (1S)-1cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolone carboxylic acid monomethanesulfonate .


Synthesis Analysis

Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . The optimal preparation condition confirmed by orthogonal experiment was as follows: EPC-CH ratio was 3:2 and 2.6% SA was added to gain the positive electricity; drug-lipoid was 2:5, the concentration of ammonium sulfate was 250 mmol·L−1, water-oil ratio was 1:5, and they were incubated at 35°C for 15 min .


Molecular Structure Analysis

The molecular formula of Danofloxacin-d3 Mesylate is C20H24FN3O6S . The molecular weight is 453.48 .


Chemical Reactions Analysis

A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin, difloxacin, ciprofloxacin and sarafloxacin in honey .


Physical And Chemical Properties Analysis

The empirical formula of Danofloxacin-d3 Mesylate is C19H20FN3O3•CH3SO3H and the molecular weight is 453.49 . The chemical structure of danofloxacin mesylate is provided .

Mechanism of Action

Target of Action

Danofloxacin-d3 Mesylate, a derivative of Danofloxacin, is an antibiotic agent from the family of the fluoroquinolones used in veterinary medicine . The primary targets of Danofloxacin-d3 Mesylate are bacterial DNA topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Danofloxacin-d3 Mesylate interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication. As a result, the bacterial cells cannot replicate, leading to their death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by Danofloxacin-d3 Mesylate affects the DNA replication pathway in bacteria . This disruption of the DNA replication process leads to the cessation of bacterial growth and eventually, bacterial death .

Pharmacokinetics

Studies on danofloxacin, the parent compound, suggest that it has rapid distribution to major target tissues such as lungs, intestines, and the mammary gland in animals . The elimination half-life of Danofloxacin in animals has been reported to be between 2 to 6.5 hours . It’s important to note that the pharmacokinetic properties can vary depending on the species and individual animal characteristics .

Result of Action

The result of Danofloxacin-d3 Mesylate’s action is the inhibition of bacterial growth and proliferation. By inhibiting the activity of DNA gyrase and topoisomerase IV, Danofloxacin-d3 Mesylate prevents bacterial DNA replication, leading to the death of the bacterial cells . This makes it an effective treatment for infections caused by susceptible bacteria.

Action Environment

The action of Danofloxacin-d3 Mesylate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances or drugs can also impact the effectiveness of Danofloxacin-d3 Mesylate through potential drug-drug interactions . Therefore, it’s crucial to consider these factors when administering the drug for optimal therapeutic outcomes.

Safety and Hazards

According to the safety data sheet, Danofloxacin-d3 Mesylate may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid breathing dust, and ensure adequate ventilation .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDJSVKQNSTKF-MIJXDKMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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